molecular formula C19H22N2 B061591 2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole CAS No. 167482-98-6

2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole

Cat. No. B061591
Key on ui cas rn: 167482-98-6
M. Wt: 278.4 g/mol
InChI Key: SLPZWMKFAWAFSE-UHFFFAOYSA-N
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Patent
US07994312B2

Procedure details

Following a general procedure,8 a solution of 4-tert-butylbenzaldehyde (16.2 g, 100 mmol) in pyrrole (694 mL, 10.0 mol) at room temperature under argon was treated with InCl3 (2.21 g, 10.0 mmol) for 1.5 h. Powdered NaOH (12.0 g, 300 mmol) was added. After stirring for 1 h, the mixture was suction filtered and excess pyrrole was removed under high vacuum. The residue was treated with hexanes (3×100 mL) to facilitate removal of traces of pyrrole. The resulting solid was recrystallized [EtOH/H2O (6:1)], affording a grayish white solid (21.6 g, 79%): mp 155-157° C.; 1H NMR δ 1.31 (s, 9H), 5.45 (s, 1H), 5.94-5.96 (m, 2H), 6.15-6.17 (m, 2H), 6.68-6.70 (m, 2H), 7.13-7.16 (m, 2H), 7.32-7.35 (m, 2H), 7.89-7.95 (br, 2H); 13C NMR δ 31.5, 34.6, 43.6, 107.2, 108.5, 117.2, 125.7, 128.2, 132.9, 139.1, 149.9; FAB-MS obsd 278.1788, calcd 278.1783 (C19H22N2). Anal. Calcd for C19H22N2: C, 81.97; H, 7.97; N, 10.06. Found: C, 81.82; H, 7.96; N, 10.05. The data (1H NMR, mp, elemental analysis) are consistent with those obtained from samples prepared via earlier routes.2
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
694 mL
Type
reactant
Reaction Step Two
[Compound]
Name
InCl3
Quantity
2.21 g
Type
reactant
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH:13]1[CH:17]=[CH:16][CH:15]=[CH:14]1.[OH-].[Na+]>>[CH3:2][C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]([C:14]2[NH:13][CH:17]=[CH:16][CH:15]=2)[C:17]2[NH:13][CH:14]=[CH:15][CH:16]=2)=[CH:7][CH:6]=1)([CH3:4])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
694 mL
Type
reactant
Smiles
N1C=CC=C1
Step Three
Name
InCl3
Quantity
2.21 g
Type
reactant
Smiles
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
excess pyrrole was removed under high vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with hexanes (3×100 mL)
CUSTOM
Type
CUSTOM
Details
removal of traces of pyrrole
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized [EtOH/H2O (6:1)]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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